Cyclopropylmethyl-(4-ethoxybenzyl)amine
Description
Properties
IUPAC Name |
1-cyclopropyl-N-[(4-ethoxyphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-15-13-7-5-12(6-8-13)10-14-9-11-3-4-11/h5-8,11,14H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIQJCVSMCRUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from Cyclopropylmethyl Cyanide
One established industrial route involves:
- Starting with allylic chlorides, reacting with hydrogen bromide in the presence of free radical catalysts (e.g., benzoyl peroxide) to form 1-bromo-3-chloropropane derivatives.
- Conversion of these intermediates with metal cyanides to yield γ-chloronitriles.
- Hydrolysis of γ-chloronitriles with alkali hydroxides to cyclopropyl cyanide.
- Catalytic hydrogenation of cyclopropyl cyanide with alkyl amines and hydrogen to produce cyclopropylmethyl alkyl amines.
This process allows for high yields and purity of cyclopropylmethyl amines and can be adapted for substituted variants on the cyclopropyl ring.
Scalable Synthesis of Optically Active Cyclopropylmethyl Amines
A more stereoselective approach involves:
- Condensation of cyclopropyl methyl ketone with chiral amines such as (S)-α-phenylethylamine to form imines.
- Reduction of imines to secondary amines.
- Debenzylation to yield optically active cyclopropylmethyl amines.
This method uses Lewis acids and solvents such as iso-propanol, toluene, or tetrahydrofuran to optimize reaction conditions and purity.
Preparation of 4-Ethoxybenzyl Intermediates
While specific literature on 4-ethoxybenzyl derivatives is less abundant, analogs such as 3-chloro-4-methoxybenzylamine have been prepared via:
- Chlorination of 4-ethoxybenzyl alcohol (or similar benzyl alcohol derivatives) using phosphorus oxychloride in solvents like tetrahydrofuran (oxolane).
- Formation of benzyl chlorides as reactive intermediates.
- Conversion to quaternary ammonium salts with amines in ethanol.
- Hydrolysis under acidic and basic conditions to yield benzylamines with high purity.
This multistep method, optimized for temperature and reagent ratios, ensures high yield and purity of benzylamine intermediates, which can be adapted for 4-ethoxybenzyl analogs.
Coupling to Form Cyclopropylmethyl-(4-ethoxybenzyl)amine
Alkylation of Cyclopropylmethylamine
The key step is the alkylation of cyclopropylmethylamine with 4-ethoxybenzyl halides (e.g., 4-ethoxybenzyl chloride or bromide):
- The reaction is typically conducted in polar aprotic solvents or alcohols.
- Conditions favor nucleophilic substitution, where the amine nitrogen attacks the benzyl halide.
- Control of temperature and stoichiometry is critical to avoid dialkylation (formation of tertiary amines).
- Catalysts or bases may be used to enhance reaction rates.
Alternative Reductive Amination
Another approach is reductive amination:
- React cyclopropylmethylamine with 4-ethoxybenzaldehyde to form an imine intermediate.
- Reduce the imine using hydrogenation catalysts (e.g., Pd/C) or chemical reductants (e.g., sodium borohydride).
- This method offers mild conditions and good selectivity.
Data Table: Comparative Summary of Preparation Methods
| Step | Method/Condition | Key Reagents/Materials | Advantages | Challenges |
|---|---|---|---|---|
| Cyclopropylmethylamine synthesis | Catalytic hydrogenation of cyclopropyl cyanide | Allylic chlorides, HBr, benzoyl peroxide, metal cyanide, alkyl amine, H2 | High yield, industrial scalability | Requires multiple steps, catalysts |
| Optically active amine synthesis | Condensation with chiral amine, reduction | Cyclopropyl methyl ketone, (S)-α-phenylethylamine, Lewis acid, solvents | Enantiomeric purity, scalable | More complex, requires chiral amines |
| 4-Ethoxybenzylamine intermediate | Chlorination of benzyl alcohol, quaternary ammonium salt formation, hydrolysis | 4-Ethoxybenzyl alcohol, phosphorus oxychloride, ethanol, HCl, KOH | High purity, adaptable | Multiple steps, temperature control |
| Coupling to form target amine | Alkylation or reductive amination | Cyclopropylmethylamine, 4-ethoxybenzyl halide or aldehyde, catalysts | Selective, mild conditions | Control of monoalkylation, purification |
Research Findings and Optimization Notes
- Optimal chlorination of benzyl alcohol derivatives occurs at 35–45 °C with a reagent molar ratio of benzyl alcohol to phosphorus oxychloride around 1:1 to 1:1.5 to maximize yield and purity.
- Quaternary ammonium salt formation is favored at 60–75 °C in ethanol, with a molar ratio of benzyl chloride to amine near 1:1 to 1:1.2.
- Hydrolysis of quaternary ammonium salts to benzylamines is effective at 40–50 °C under acidic then basic conditions.
- Reductive amination using Pd catalysts provides a less oxygen-sensitive environment and moderate yields for benzylated amines, with some risk of dialkylated byproducts.
- The use of free radical initiators such as benzoyl peroxide in the initial allylic chloride to bromide step is critical for high conversion rates in cyclopropylmethylamine precursor synthesis.
- Solvent choice (e.g., iso-propanol, toluene, THF) significantly impacts reaction rates and selectivity in both imine formation and reduction steps.
Chemical Reactions Analysis
Types of Reactions
Cyclopropylmethyl-(4-ethoxybenzyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halides or alkoxides.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of cyclopropylmethyl derivatives. Specifically, aminated (cyclopropylmethyl)phosphonates, which include variations of cyclopropylmethyl-(4-ethoxybenzyl)amine, have shown promising results against pancreatic cancer cells. The incorporation of amine groups into the cyclopropyl framework significantly enhances the biological activity of these compounds, making them effective inhibitors of cell proliferation at low micromolar concentrations. For instance, one study reported an IC50 value of approximately 45 µM for a specific aminated derivative against pancreatic cancer cells, indicating its potential as a therapeutic agent in oncology .
Histamine-3 Receptor Modulation
This compound also exhibits properties that may modulate histamine-3 (H3) receptors. These receptors are implicated in various neurological functions, including cognitive processes and memory regulation. Compounds that act as H3 receptor ligands can potentially treat disorders related to cognitive decline and other neurological conditions. The ability to selectively target H3 receptors positions this compound as a candidate for developing treatments for conditions such as Alzheimer's disease and schizophrenia .
In Vitro Studies
In vitro studies have demonstrated that aminated cyclopropylmethyl compounds possess significant biological activity. A key finding is that the introduction of a benzylamine group enhances the anticancer efficacy of these compounds. The mechanism appears to involve inhibition of critical signaling pathways associated with cancer cell growth and proliferation, although further research is needed to elucidate the exact molecular mechanisms involved .
Case Studies
Several case studies have documented the synthesis and evaluation of cyclopropylmethyl derivatives:
- Study 1 : The synthesis of diethyl ((1-(3-chloropropyl)cyclopropyl)methyl)phosphonate led to derivatives that were tested against pancreatic cancer cells. The results indicated that specific modifications in the amine structure could lead to enhanced anticancer activity.
- Study 2 : A series of cyclopropylmethyl derivatives were evaluated for their ability to modulate H3 receptors. These studies provided insights into their pharmacological profiles and potential therapeutic applications in treating cognitive disorders .
| Compound Name | IC50 (µM) | Target Disease | Mechanism of Action |
|---|---|---|---|
| Diethyl (1-(4-(benzylamino)butyl)... | 45 | Pancreatic Cancer | Inhibition of cell proliferation |
| This compound | TBD | Cognitive Disorders | Modulation of H3 receptor activity |
Mechanism of Action
The mechanism of action of Cyclopropylmethyl-(4-ethoxybenzyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Electronic Differences
Key analogs and their substituents:
*Estimated based on methoxy analog (C₁₁H₁₅NO: 177.24) + ethoxy substitution (+14.06 for -CH₂CH₃).
Key Observations :
- Electronic Effects : The ethoxy group donates electrons via resonance, contrasting with the strong electron-withdrawing -CF₃ group in the trifluoromethyl analog . This difference impacts reactivity, solubility, and binding interactions.
- Lipophilicity : Ethoxy-substituted compounds are more lipophilic than methoxy analogs but less than trifluoromethyl derivatives, influencing membrane permeability and pharmacokinetics.
Physical and Chemical Properties
- Density and Solubility : The methoxy analog’s density (1.093 g/cm³) suggests moderate solubility in polar solvents, whereas trifluoromethyl derivatives likely exhibit lower aqueous solubility due to increased hydrophobicity .
- Synthetic Challenges : Introducing ethoxy groups may require protective strategies (e.g., benzyl or silyl ethers) to prevent side reactions during amine alkylation, a step less critical for -CF₃ substituents.
Research Implications and Gaps
- Pharmacokinetics : Ethoxy-substituted amines may offer improved oral bioavailability compared to methoxy analogs, though in vivo studies are needed.
- Target Engagement : The trifluoromethyl analog’s electronegativity could enhance interactions with aromatic residues in enzyme active sites, a hypothesis supported by its use in kinase inhibitor scaffolds .
- Data Limitations : Direct experimental data for this compound are sparse, necessitating extrapolation from related compounds.
Biological Activity
Cyclopropylmethyl-(4-ethoxybenzyl)amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes current research findings regarding its biological activity, highlighting mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of this compound
This compound belongs to a class of compounds known for their diverse biological properties. The cyclopropane ring structure is often associated with unique pharmacological profiles, including enzyme inhibition and potential anticancer activity.
Mechanisms of Biological Activity
- Enzyme Inhibition : Cyclopropane derivatives can act as enzyme inhibitors by forming stable complexes with target enzymes. For instance, cyclopropylmethylamines have been shown to inhibit monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters . The mechanism involves the formation of iminium ions that interact with enzyme thiol groups, leading to inactivation .
- Anticancer Properties : Recent studies have indicated that this compound exhibits significant anticancer activity. In particular, aminated cyclopropyl derivatives have demonstrated enhanced efficacy against pancreatic cancer cells, with IC50 values around 45 µM . The incorporation of an amine group into the cyclopropyl framework appears to boost this activity significantly.
- Neurochemical Effects : The compound's structural features suggest potential interactions with neurotransmitter systems, particularly in modulating pain pathways through opioid receptor activity .
Structure-Activity Relationships (SAR)
The efficacy of this compound can be influenced by various substituents on the benzene ring and the cyclopropane moiety:
| Substituent | Effect on Activity |
|---|---|
| Ethoxy group | Enhances lipophilicity and bioavailability |
| Benzyl amine | Increases potency against cancer cells |
| Cyclopropane ring | Provides unique binding characteristics |
Research indicates that para-substituted derivatives often exhibit superior biological activity compared to meta-substituted ones, emphasizing the importance of precise molecular geometry in drug design .
Case Studies and Research Findings
- Antitumor Activity : A study evaluating a series of aminated (cyclopropylmethyl)phosphonates found that specific derivatives showed potent inhibition of pancreatic cancer cell proliferation. The most effective compound exhibited an IC50 value of approximately 45 µM, indicating strong potential for therapeutic application .
- Neuropharmacological Effects : Another study focused on the neurochemical properties of related compounds, demonstrating their ability to modulate opioid receptors effectively. This suggests that this compound may hold promise in pain management therapies .
- Synthesis and Characterization : Research has detailed various synthetic routes for producing this compound and its analogs, highlighting modifications that improve pharmacokinetic properties such as reduced clearance rates and enhanced brain penetrance .
Q & A
Q. What are the established synthetic routes for Cyclopropylmethyl-(4-ethoxybenzyl)amine, and what are their comparative yields under varying conditions?
- Methodological Answer : Synthesis typically involves reductive amination between 4-ethoxybenzaldehyde and cyclopropylmethylamine, using catalysts like sodium cyanoborohydride (NaBH3CN) in methanol/THF under inert conditions (yield: ~60–75%) . Alternative routes include nucleophilic substitution of halogenated intermediates (e.g., 4-ethoxybenzyl chloride with cyclopropylmethylamine in DMF, yield: ~50–65%) . Enzymatic approaches using modified transaminases (e.g., from Bacillus megaterium) offer sustainable alternatives with yields up to 85% under optimized pH (7.5–8.5) and temperature (30–40°C) conditions .
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Reductive Amination | NaBH3CN, MeOH/THF, 0–5°C, 12h | 60–75% | |
| Nucleophilic Substitution | DMF, K2CO3, 80°C, 24h | 50–65% | |
| Enzymatic Synthesis | Transaminase, pH 8.0, 35°C, 48h | 80–85% |
Q. Which spectroscopic techniques (NMR, IR, MS) are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- ¹H NMR : Distinct signals include:
- δ 0.4–0.6 ppm (cyclopropyl CH2, multiplet) .
- δ 1.4 ppm (ethoxy CH3, triplet, J = 7 Hz) and δ 4.0 ppm (OCH2, quartet) .
- δ 3.7 ppm (N-CH2, singlet) and δ 7.3 ppm (aromatic protons, doublet) .
- IR : Stretching vibrations at ~3350 cm⁻¹ (N-H), 1250 cm⁻¹ (C-O of ethoxy), and 1600 cm⁻¹ (C=C aromatic) .
- MS : Molecular ion peak at m/z 219 (M⁺), with fragmentation peaks at m/z 148 (loss of cyclopropylmethyl) and m/z 121 (4-ethoxybenzyl fragment) .
Q. What are the known physicochemical properties (e.g., solubility, logP) of this compound, and how do they influence its application in drug discovery?
- Methodological Answer :
- Solubility : Poor aqueous solubility (~0.1 mg/mL in PBS pH 7.4), requiring DMSO or ethanol as co-solvents for in vitro assays .
- logP : Calculated logP (2.8) suggests moderate lipophilicity, suitable for blood-brain barrier penetration in neuropharmacological studies .
- Stability : Degrades in acidic conditions (t½ < 2h at pH 2), necessitating stability studies in buffers (pH 6–8) for pharmacokinetic profiling .
Advanced Research Questions
Q. How can computational chemistry methods (e.g., DFT) predict the reactivity and stability of this compound in different solvent environments?
- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G* basis set) can model:
- Solvent Effects : Polarizable Continuum Model (PCM) calculations show increased stability in non-polar solvents (ΔG stabilization: -3.2 kcal/mol in hexane vs. -1.8 kcal/mol in water) .
- Reactivity : Frontier Molecular Orbital (FMO) analysis predicts nucleophilic attack at the benzylic carbon (HOMO energy: -5.8 eV) .
- Degradation Pathways : Transition state modeling identifies acid-catalyzed cyclopropane ring-opening as a major degradation route (activation energy: 22 kcal/mol) .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer :
- Dose-Response Curves : Standardize IC50 measurements using 8-point dilution series (0.1–100 µM) to account for potency variability .
- Control Experiments : Include off-target assays (e.g., hERG channel inhibition) to rule out nonspecific effects .
- Meta-Analysis : Pool data from ≥5 independent studies (e.g., cytotoxicity in MCF-7 cells) and apply Cohen’s d statistic to quantify effect size discrepancies .
Q. How does the steric and electronic nature of the cyclopropyl and 4-ethoxybenzyl groups influence the compound's interaction with biological targets?
- Methodological Answer :
- Steric Effects : The cyclopropyl group imposes a 60° dihedral angle, limiting binding to flat active sites (e.g., monoamine oxidases) but enhancing selectivity for sterically tolerant receptors (e.g., σ-1) .
- Electronic Effects : The ethoxy group’s electron-donating nature (+M effect) increases aromatic ring electron density, improving π-π stacking with tyrosine residues (e.g., in kinase inhibitors) .
- Molecular Docking : AutoDock Vina simulations show a binding energy of -9.2 kcal/mol for serotonin receptor 5-HT2A, driven by H-bonds with Asp155 and hydrophobic contacts with the cyclopropyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
